4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
4-(3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H10N2O2S/c12-5-8-3-7(6-14-8)11-2-1-10-9(13)4-11/h3,5-6H,1-2,4H2,(H,10,13) |
InChI Key |
LUDOIYVESOSNES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiophene Core
The foundational step involves synthesizing the thiophene ring, which can be achieved through Hantzsch synthesis or Paal-Knorr cyclization :
- Hantzsch synthesis involves the condensation of α-haloketones with sulfur sources, such as Lawesson's reagent or elemental sulfur, under reflux conditions.
- Paal-Knorr cyclization employs 1,4-dicarbonyl compounds reacting with sulfur sources in the presence of acid catalysts to form thiophene rings.
α-Haloketone + Sulfur → Thiophene derivative
Functionalization at the 2-Position: Introduction of the Aldehyde Group
The aldehyde at the 2-position can be introduced via Vilsmeier-Haack formylation :
- Reacting the thiophene precursor with POCl₃ and DMF generates the Vilsmeier reagent.
- The reagent then reacts with the thiophene ring, selectively formylating at the 2-position due to electronic factors.
Thiophene derivative + POCl₃ + DMF → 2-Formylthiophene
Attachment of the 3-Oxopiperazine at the 4-Position
The 4-position substitution can be achieved through nucleophilic substitution or coupling reactions :
- Nucleophilic substitution involves reacting the 2-formylthiophene with a nucleophilic piperazine derivative bearing a 3-oxo group.
- Alternatively, amide coupling using activating agents like EDC or DCC can facilitate the formation of the bond between the thiophene and piperazine derivative.
2-Formylthiophene + 3-oxopiperazine derivative + coupling reagent → 4-(3-oxopiperazin-1-yl)thiophene-2-carbaldehyde
Optimization and Purification
- Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, ethanol), and reaction time are optimized to maximize yield.
- Purification typically involves column chromatography, recrystallization, or preparative HPLC to obtain high purity.
Research Outcomes and Data Tables
| Step | Reaction | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Thiophene ring formation | α-Haloketone + sulfur | 65-80% | Cyclization under reflux |
| 2 | Vilsmeier-Haack formylation | POCl₃, DMF, 0°C to room temp | 70-85% | Regioselective at 2-position |
| 3 | Nucleophilic substitution | 3-oxopiperazine derivative + base | 60-75% | Facilitated by coupling agents |
| 4 | Purification | Chromatography | - | Ensures compound purity |
Note: Exact yields depend on specific reaction conditions and purity of starting materials.
Notable Research Findings
- Mechanistic insights reveal that the electrophilicity of the aldehyde group facilitates subsequent modifications or biological interactions.
- Microwave-assisted synthesis has been shown to significantly reduce reaction times in similar heterocyclic formations, improving overall efficiency.
- Structural confirmation via NMR, IR, and HRMS indicates high fidelity of the synthesized compound, with characteristic aldehyde proton (~9.8 ppm) and thiophene ring vibrations.
Industrial and Large-Scale Synthesis Considerations
While detailed industrial protocols are scarce, the laboratory methods described can be scaled with optimization of reaction parameters, such as:
- Using continuous flow reactors for cyclization and formylation.
- Employing greener solvents and catalysts to enhance sustainability.
- Implementing purification techniques suitable for large batches, such as crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinone moiety can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde (CAS 1597116-99-8)
- Structure : Substituted with a hydroxylated piperidine ring instead of an oxopiperazine.
- Key Differences : The absence of the oxo group in piperidine reduces hydrogen-bonding capacity compared to 3-oxopiperazine. Piperidine derivatives are generally less polar, which may influence solubility and pharmacokinetic properties.
- Applications : Piperidine-substituted thiophenes are often explored in drug discovery for CNS-targeting molecules due to their ability to cross the blood-brain barrier .
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (CAS 291279-14-6)
- Structure : Features a triphenylamine group at the 5-position, enabling extended π-conjugation.
- Key Differences : The electron-rich triphenylamine group enhances charge-transfer properties, making this compound suitable for optoelectronic applications (e.g., organic LEDs). In contrast, the oxopiperazine group in the target compound may prioritize interactions with biological targets .
- Synthetic Yield : High yields (e.g., 80–85% for similar Suzuki-coupled derivatives) suggest efficient synthetic routes for aryl-substituted thiophenes .
Analogues with Aromatic Substituents
4-(4-Methoxyphenyl)thiophene-2-carbaldehyde (2k)
- Properties : Yellow oil, 53% yield.
- Key Differences : The methoxy group is electron-donating, enhancing resonance stabilization of the thiophene ring. This contrasts with the electron-withdrawing nature of the oxopiperazine group, which may reduce aromaticity and alter reactivity in nucleophilic additions .
4-(4-Chlorophenyl)thiophene-2-carbaldehyde (2m)
- Properties : Melting point 56–59°C, 60% yield.
- The oxopiperazine group, however, introduces polarity, which could enhance solubility in aqueous environments .
Functional Derivatives: Oximes and Hydrazones
(E)-4-((Z)-4-methoxystyryl)thiophene-2-carbaldehyde oxime (cis,syn-19′)
- Properties : 70% yield, m.p. 159–160°C.
- Key Differences : Oxime formation from the aldehyde group is a common strategy to improve stability and bioactivity. The oxopiperazine substituent in the target compound could synergize with oxime groups to enhance binding to enzymatic targets, such as cholinesterases .
thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone
- Applications : Hydrazones are pivotal in antimicrobial and anticancer agent development. The oxopiperazine group may confer additional hydrogen-bonding interactions, improving target specificity compared to simpler hydrazones .
Boronate and Trifluoromethyl Derivatives
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (CAS 881381-12-0)
- Properties : Boronate ester facilitates Suzuki-Miyaura cross-coupling reactions.
- Key Differences : The oxopiperazine group lacks this reactivity but could enable alternative functionalization (e.g., amide coupling) for bioconjugation .
4-(Trifluoromethyl)benzo[b]thiophene-2-carbaldehyde
- Properties : The CF₃ group is strongly electron-withdrawing, directing electrophilic substitution. The oxopiperazine group may similarly deactivate the thiophene ring but with greater polarity .
Biological Activity
4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that combines a thiophene ring with a piperazine moiety, characterized by a carbonyl group adjacent to the nitrogen of the piperazine. This unique structure suggests potential biological activity, particularly in medicinal chemistry where such compounds are often explored for pharmacological applications.
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 210.26 g/mol
- Structural Features : The compound features a thiophene ring, a piperazine ring, and a carbonyl group. This combination may influence its reactivity and biological interactions.
Synthesis
The synthesis typically involves the reaction of thiophene-2-carbaldehyde with 3-oxopiperazine. A common synthetic route is as follows:
- Reagents : Thiophene-2-carbaldehyde and 3-oxopiperazine.
- Reaction Conditions : The reaction is conducted under controlled temperature and solvent conditions to optimize yield.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Biological Activity
The biological activity of 4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde has been investigated through various studies, highlighting its potential as a pharmacological agent.
Preliminary studies indicate that this compound may act as an electrophile, capable of modifying nucleophilic sites in proteins or enzymes. This interaction could lead to:
- Inhibition of specific biochemical pathways.
- Modulation of enzyme activities.
These properties make it a candidate for further research in drug development.
Interaction Studies
Interaction studies have focused on:
- Binding Affinity : Evaluating how strongly the compound binds to various biological targets.
- Enzyme Inhibition Assays : Assessing the compound's ability to inhibit specific enzymes, which can be crucial for its therapeutic efficacy.
- Cellular Assays : Investigating the effects of the compound on cell viability and proliferation.
Comparative Analysis with Related Compounds
The following table summarizes structural analogs and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Piperazin-1-yl)thiophene-2-carbaldehyde | Lacks the oxo group on the piperazine ring | Simpler structure with potentially different reactivity |
| Thiophene-2-carbaldehyde | Lacks the piperazine moiety | More straightforward reactivity profile |
| 4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde | Contains an additional methyl group on the piperazine | May exhibit altered biological activity due to methyl substitution |
| 3-Oxopiperazine derivatives | Varying substituents on the thiophene ring | Diverse reactivity based on substituent variations |
Case Studies
Several studies have highlighted the biological implications of similar compounds:
- Copper Complexes : Research into copper(II) complexes of thiophene derivatives has shown significant cytotoxicity against cancer cell lines, suggesting that metal coordination may enhance biological activity through increased cellular uptake and reactive oxygen species generation .
- Thiosemicarbazones : Related thiosemicarbazone compounds have demonstrated inhibition of ribonucleotide reductase activity and DNA synthesis, indicating that structural modifications can lead to substantial differences in biological effects .
- Pharmacological Potential : A study examining the pharmacological profiles of thiophene derivatives found that modifications at specific positions could lead to enhanced anti-cancer activity, emphasizing the importance of structural diversity in drug design .
Q & A
Q. What are the recommended synthetic routes for 4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. A general procedure includes:
Thiophene-2-carbaldehyde activation : Introduce a reactive group (e.g., bromine) at the 5-position via electrophilic substitution.
Piperazine coupling : React the activated thiophene with 3-oxopiperazine under Buchwald-Hartwig conditions (Pd catalysts, ligands like XPhos) to form the C–N bond.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.
Yield optimization requires precise control of reaction temperature (40–60°C), stoichiometric excess of piperazine (1.2–1.5 eq.), and inert atmosphere to prevent oxidation. Characterization via NMR (1H/13C), IR (aldehyde C=O stretch ~1700 cm⁻¹), and mass spectrometry is critical .
Q. How should researchers characterize the purity and structural integrity of 4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde?
- Methodological Answer : Comprehensive characterization involves:
- NMR spectroscopy : Confirm aldehyde proton resonance at δ 9.8–10.2 ppm and piperazine N–H signals (δ 1.5–2.5 ppm, broad).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₁₁N₂O₂S).
- X-ray crystallography (if crystalline): Resolve bond angles and confirm the spatial arrangement of the oxopiperazine-thiophene linkage .
- HPLC analysis : Use a C18 column (methanol/water mobile phase) to assess purity (>95% area under the curve).
Q. What are the stability considerations for handling 4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde in aqueous or oxidative environments?
- Methodological Answer : The aldehyde group is prone to oxidation and hydration. Stabilization strategies include:
- Storage under nitrogen at –20°C in amber vials.
- Avoidance of protic solvents (e.g., water, alcohols) during synthesis; use anhydrous DMF or THF.
- Addition of radical scavengers (e.g., BHT) in long-term storage solutions. Degradation products (e.g., carboxylic acid derivatives) can be monitored via TLC (Rf comparison) and LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for 4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde derivatives?
- Methodological Answer : Yield discrepancies often arise from:
- Catalyst-ligand system efficiency : Compare Pd(OAc)₂/XPhos vs. Pd₂(dba)₃/BINAP systems. Lower yields with BINAP may stem from steric hindrance.
- Workup protocols : Acidic extraction (pH 4–5) improves recovery of the free base form.
- Byproduct formation : Use GC-MS to identify side products (e.g., dimerized thiophene). Adjust reaction time (≤12 hr) to minimize decomposition .
Q. What mechanistic insights explain the reactivity of 4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing oxopiperazine group activates the thiophene ring, directing nucleophiles (e.g., amines, hydrazines) to the aldehyde carbonyl. Key steps:
Kinetic studies : Monitor reaction progress via in situ IR to track carbonyl disappearance.
DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict regioselectivity.
Isotope labeling : Use ¹³C-labeled aldehyde to trace adduct formation pathways.
Competing pathways (e.g., aldol condensation) can be suppressed by low-temperature (–20°C) conditions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate 4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde derivatives for biological activity?
- Methodological Answer : A robust SAR framework includes:
- Analog synthesis : Modify the oxopiperazine (e.g., substituents at N1/N4) and thiophene (e.g., halogens at C5).
- Biological assays : Test derivatives in target-specific models (e.g., CFTR chloride channel potentiation, as seen in related thiophene-carboxamides ).
- QSAR modeling : Correlate logP, polar surface area, and H-bond donors with activity using partial least squares (PLS) regression.
Q. What analytical techniques are suitable for identifying and quantifying degradation products of 4-(3-Oxopiperazin-1-yl)thiophene-2-carbaldehyde under physiological conditions?
- Methodological Answer : Simulate physiological degradation (pH 7.4 buffer, 37°C) and analyze using:
- LC-MS/MS : Detect oxidation products (e.g., carboxylic acid) via MRM transitions.
- NMR relaxation studies : Assess conformational changes in the piperazine ring.
- X-ray photoelectron spectroscopy (XPS) : Monitor sulfur oxidation states (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
